(2S)-2-(4-fluorophenyl)-N-[(3S,4S)-4-methylsulfonyl-3,4-dihydro-2H-chromen-3-yl]propanamide
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Overview
Description
CVN636 is a highly potent, selective, and central nervous system (CNS) penetrant allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has shown promise in the treatment of various CNS disorders, particularly those involving glutamatergic dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CVN636 involves several steps, including the use of commercially available reagents and solvents without further purification. Nuclear magnetic resonance (NMR) spectra and mass spectrometry are employed to confirm the structure and purity of the compound .
Industrial Production Methods: Industrial production methods for CVN636 typically involve purification using normal phase chromatography on silica, reverse phase chromatographic methods, and preparative high-performance liquid chromatography (HPLC). These methods ensure the high purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: CVN636 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its potency and selectivity .
Common Reagents and Conditions: Common reagents used in the reactions involving CVN636 include formic acid, trifluoroacetic acid, and ammonia. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving CVN636 are typically derivatives with enhanced selectivity and potency for the mGluR7 receptor. These derivatives are crucial for further research and development .
Scientific Research Applications
CVN636 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mGluR7 receptor. In biology and medicine, CVN636 has shown efficacy in rodent models of alcohol use disorder, indicating its potential as a therapeutic agent for CNS disorders involving glutamatergic dysfunction .
Mechanism of Action
CVN636 exerts its effects by acting as an allosteric agonist of the mGluR7 receptor. This receptor is implicated in numerous CNS disorders, and CVN636’s selective activation of mGluR7 helps modulate glutamatergic neurotransmission. The compound’s mechanism of action involves binding to a specific site on the mGluR7 receptor, leading to conformational changes that enhance receptor activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CVN636 include other mGluR7 agonists and modulators. These compounds share similar structures and mechanisms of action but may differ in their selectivity and potency.
Uniqueness of CVN636: What sets CVN636 apart from other similar compounds is its high potency (EC50 7 nM) and exquisite selectivity for the mGluR7 receptor. Additionally, CVN636 demonstrates CNS penetrance and efficacy in in vivo rodent models, making it a promising candidate for further development as a therapeutic agent .
Properties
CAS No. |
2226732-62-1 |
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Molecular Formula |
C19H20FNO4S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-2-(4-fluorophenyl)-N-[(3S,4S)-4-methylsulfonyl-3,4-dihydro-2H-chromen-3-yl]propanamide |
InChI |
InChI=1S/C19H20FNO4S/c1-12(13-7-9-14(20)10-8-13)19(22)21-16-11-25-17-6-4-3-5-15(17)18(16)26(2,23)24/h3-10,12,16,18H,11H2,1-2H3,(H,21,22)/t12-,16-,18-/m0/s1 |
InChI Key |
DKLUNKKXISSMIY-IWEFOYFVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)C(=O)N[C@H]2COC3=CC=CC=C3[C@@H]2S(=O)(=O)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)NC2COC3=CC=CC=C3C2S(=O)(=O)C |
Origin of Product |
United States |
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